molecular formula C15H11Cl2N3O B2868759 1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 320422-24-0

1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]

Cat. No.: B2868759
CAS No.: 320422-24-0
M. Wt: 320.17
InChI Key: LOAIMGZKXGQZHA-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] is a synthetic indole derivative characterized by a methyl group at the N1 position of the indole ring and a 2,5-dichlorophenyl-substituted hydrazone moiety at the C3 position. The molecular formula is inferred as C₁₇H₁₂Cl₂N₃O, with a molecular weight of ~353.2 g/mol (calculated based on analogs) .

Key structural features:

  • Hydrazone linkage: The 2,5-dichlorophenyl group introduces electron-withdrawing effects, which may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

3-[(2,5-dichlorophenyl)diazenyl]-1-methylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c1-20-13-5-3-2-4-10(13)14(15(20)21)19-18-12-8-9(16)6-7-11(12)17/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWCFQUWASWZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] typically involves the following steps:

  • Formation of 1-methyl-1H-indole-2,3-dione: This can be achieved through the oxidation of 1-methyl-1H-indole using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

  • Hydrazone Formation: The resulting 1-methyl-1H-indole-2,3-dione is then reacted with 2,5-dichlorophenylhydrazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, where one functional group is replaced by another, are also possible.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Indole derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Indole Core

1-Phenyl vs. 1-Methyl Substitution
  • 1-Phenyl-1H-indole-2,3-dione derivatives (e.g., CAS 303984-76-1) exhibit higher molecular weights (~382.25 g/mol) and increased hydrophobicity due to the aromatic phenyl group .
  • Spectral Data : The methyl group in similar compounds (e.g., compound 16 in ) generates a singlet at δ 2.62 ppm in $ ^1H $-NMR, while phenyl-substituted analogs show aromatic proton signals between δ 7.26–8.11 ppm .
Hydrazone Substituents
  • 2,5-Dichlorophenyl Hydrazone : The chlorine atoms at the 2 and 5 positions create a planar, electron-deficient aromatic system, enhancing dipole-dipole interactions and melting points (e.g., 208–210°C for compound 17b with a sulfonyl group) .
  • 3,4-Dichlorophenyl and 3,5-Dichlorophenyl Analogs : These positional isomers (e.g., and ) exhibit distinct electronic environments. For instance, the 3,4-dichloro substitution in results in a predicted pKa of 9.12±0.20 , suggesting moderate basicity .

Physicochemical Properties

Table 1: Comparison of Key Properties
Compound Substituent (R) Hydrazone Group Molecular Weight Melting Point (°C) Yield (%)
1-Methyl target compound Methyl 2,5-Dichlorophenyl ~353.2* Not reported Not reported
1-Phenyl analog (CAS 303984-76-1) Phenyl 2,5-Dichlorophenyl 382.25 Not reported >90% purity
Compound 17a () Phenyl Phenyl 355.35 185–187 49
Compound 17b () Phenyl 4-Methanesulfonylphenyl 433.46 208–210 51
1-[3-(Trifluoromethyl)benzyl] analog Trifluoromethyl 3,5-Dichlorophenyl Not reported Not reported Not reported

*Calculated based on structural similarity.

Key Observations:
  • Melting Points : Electron-withdrawing groups (e.g., sulfonyl in 17b) increase melting points due to enhanced polarity and intermolecular forces .
  • Synthetic Yields : Hydrazone derivatives with bulky or electron-deficient aryl groups (e.g., 17a–c) typically exhibit moderate yields (49–52%), suggesting steric and electronic challenges during synthesis .

Spectroscopic Comparisons

NMR Signatures
  • $ ^1H $-NMR :
    • Hydrazone NH protons resonate at δ 9.87–9.98 ppm (e.g., compound 17a) and are exchangeable with D₂O, confirming their presence .
    • Methyl groups in similar structures appear as singlets near δ 2.30–2.63 ppm .
  • $ ^{13}C $-NMR :
    • Carbonyl groups (C=O) in the indole-dione core resonate at δ 167–170 ppm .
    • Chlorine-substituted aromatic carbons (e.g., 2,5-dichlorophenyl) show upfield shifts due to electronegativity effects .
Mass Spectrometry
  • The molecular ion peak for 1-phenyl analogs (e.g., compound 17a) appears at m/z 355 (M⁺) , with fragmentation patterns dominated by loss of the hydrazone moiety .

Biological Activity

1-Methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] is a compound derived from the indole family known for its diverse biological activities. This article explores its potential applications in various fields, including antimicrobial, antiviral, and anticancer research. The synthesis methods, mechanisms of action, and relevant case studies are discussed to provide a comprehensive overview of this compound's biological significance.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₃H₉Cl₂N₃O₂
  • Molecular Weight : 296.13 g/mol
  • CAS Registry Number : 2058-74-4
  • IUPAC Name : 1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]

Synthesis Methods

The synthesis of 1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] typically involves the reaction of 1-methyl-1H-indole-2,3-dione with 2,5-dichlorophenylhydrazine in a suitable solvent like ethanol under reflux conditions. The reaction yields the hydrazone derivative after purification through recrystallization.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of indole derivatives. For instance, compounds similar to 1-methyl-1H-indole-2,3-dione hydrazones exhibited significant activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Antiviral Activity

Research indicates that indole derivatives can inhibit viral replication. Specifically, hydrazones have been studied for their potential to interfere with viral enzymes or block viral entry into host cells. The antiviral efficacy is attributed to their ability to interact with specific viral targets .

Anticancer Properties

The anticancer activity of this compound has been a focal point in recent studies. It has demonstrated the ability to induce apoptosis in cancer cells through various pathways. For example:

  • Mechanism of Action : The compound may bind to DNA or inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .
  • Case Studies : In vitro studies showed that certain hydrazones derived from indoles significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Data Table: Biological Activities Summary

Activity TypeEfficacyMechanism of ActionReferences
AntimicrobialEffective against bacteriaDisruption of cell membranes
AntiviralInhibits viral replicationInterference with viral enzymes
AnticancerInduces apoptosis in cancerDNA binding and topoisomerase inhibition

The biological activity of 1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] can be explained through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors on cell surfaces, modulating signaling pathways that lead to apoptosis or immune response modulation.

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